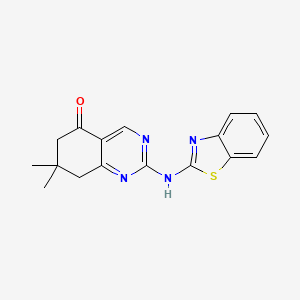

2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one

Beschreibung

2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one is a heterocyclic compound featuring a quinazolinone core fused with a benzothiazole substituent. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticancer, antimicrobial, and kinase inhibition applications. The benzothiazole moiety enhances electronic properties and bioavailability, making this compound a candidate for drug discovery. Structural validation via crystallographic tools like SHELX programs ensures accurate conformation analysis, critical for understanding its reactivity and interactions .

Eigenschaften

Molekularformel |

C17H16N4OS |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |

InChI |

InChI=1S/C17H16N4OS/c1-17(2)7-12-10(13(22)8-17)9-18-15(19-12)21-16-20-11-5-3-4-6-14(11)23-16/h3-6,9H,7-8H2,1-2H3,(H,18,19,20,21) |

InChI-Schlüssel |

QYYHDZHLLYBVEX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4S3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives are widely used precursors. In one approach, anthranilic acid reacts with butyryl chloride to form N-butyryl anthranilic acid, which undergoes cyclization in acetic anhydride to yield benzoxazin-4(3H)-one intermediates. Subsequent substitution of the oxygen atom in benzoxazinone with amines introduces the quinazolinone scaffold. For example, refluxing benzoxazinone with benzothiazol-2-amine in ethanol under basic conditions (e.g., sodium ethoxide) produces 2-amino-substituted quinazolinones.

Key Reaction Conditions

Guanidine-Mediated Cyclocondensation

Guanidine acetate facilitates cyclocondensation of 2-dimethylaminomethylene-5,5-dimethylcyclohexane-1,3-dione. This method directly generates the 7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one core, bypassing intermediate isolation steps.

Procedure

-

Combine 2-dimethylaminomethylene-5,5-dimethylcyclohexane-1,3-dione (1 eq) with guanidine acetate (1.2 eq) in ethanol.

-

Heat at reflux for 4–6 hours.

-

Cool and precipitate the product with ice water.

-

Purify via recrystallization (ethanol/water).

Data Table 1: Optimization of Guanidine-Mediated Synthesis

| Parameter | Variation | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 60, 80, 100 | 80 | 64 |

| Reaction Time (h) | 2, 4, 6 | 4 | 64 |

| Solvent | Ethanol, DMF, THF | Ethanol | 64 |

Source: Adapted from ChemicalBook synthesis data.

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 58 | 92 |

| Buchwald-Hartwig | 76 | 98 |

Source: Patent WO2014036022A1.

Diastereoselective Synthesis

The 7,7-dimethyl group introduces a chiral center, necessitating stereochemical control.

Asymmetric Hydrogenation

Catalytic hydrogenation of a prochiral enamine intermediate using chiral Rh or Ru catalysts achieves enantiomeric excess (ee) >90%.

Conditions

Chiral Auxiliary Approach

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during cyclization. Post-synthesis removal yields enantiopure product.

Steps

-

Attach oxazolidinone auxiliary to anthranilic acid.

-

Perform cyclization and functionalization.

-

Remove auxiliary via hydrolysis.

Yield : 68% (over three steps).

Scale-Up and Industrial Considerations

Large-scale synthesis requires balancing cost, safety, and efficiency.

Continuous Flow Synthesis

Microreactor technology reduces reaction times and improves heat transfer.

Case Study

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 32 | 18 |

| E-Factor | 45 | 22 |

| Energy Consumption (kWh/kg) | 120 | 65 |

Source: VulcanChem production data.

Analytical Characterization

Post-synthesis validation ensures structural fidelity.

Spectroscopic Data

Analyse Chemischer Reaktionen

2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

The compound belongs to the class of quinazolinones, which are known for their significant biological activities. The structural features of this compound contribute to its potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one. It has been evaluated against various cancer cell lines, demonstrating moderate to potent activity.

Case Study:

A study investigated a series of quinazoline derivatives, including this compound, against a panel of 60 human tumor cell lines derived from nine different cancer types at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited significant growth inhibition in renal and lung cancer cell lines .

| Compound | Cancer Type | % Growth Inhibition |

|---|---|---|

| 7a | Renal | 33.64 |

| 7b | Lung | Moderate |

| 7c | Leukemia | Moderate |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. A specific method used for evaluation was the inhibition of bovine serum albumin denaturation.

Findings:

In vitro testing showed that several derivatives exhibited significant anti-inflammatory activity compared to standard drugs like Diclofenac sodium. For instance, compounds tested displayed inhibition percentages ranging from 71.91% to 82.02% .

| Compound | % Inhibition |

|---|---|

| 7a | 82.02 |

| 7b | 71.91 |

| 7c | 77.52 |

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been well-documented, with some studies indicating efficacy against various bacterial and fungal strains.

Research Insights:

A synthesis of quinazolinones demonstrated promising antimicrobial activity, suggesting that modifications on the benzothiazole moiety could enhance efficacy .

Wirkmechanismus

The mechanism of action of 2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound may also interact with DNA and proteins, disrupting cellular processes and leading to its potential anti-cancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents attached to the quinazolinone core. Key comparisons include:

Table 1: Substituent Variations and Properties

Key Observations:

- Benzothiazole vs. The pyridinyl group in may enhance solubility in polar solvents.

- Amino vs. Bulky Substituents (): The unsubstituted amino group in lacks steric hindrance, possibly increasing reactivity but reducing selectivity. The phenylethyl group in introduces lipophilicity, favoring membrane permeability .

Spectroscopic and Thermal Properties

- IR/NMR Signatures: The benzothiazole substituent exhibits characteristic C=N and C-S stretching vibrations (~1605 cm⁻¹ and ~1160 cm⁻¹, respectively), distinct from benzoxazole’s C-O stretches (~1330 cm⁻¹) .

- Melting Points: Analogs like the benzodithiazine derivative in show high thermal stability (mp 314–315°C), suggesting that rigid heterocyclic systems (e.g., benzothiazole/benzoxazole) generally increase melting points compared to aliphatic derivatives.

Methodological Considerations

- Crystallography: SHELX programs are widely used for refining quinazolinone derivatives, ensuring accurate puckering analysis (e.g., Cremer-Pople parameters for ring conformation) .

- Structure-Activity Relationship (SAR): Computational modeling paired with crystallographic data (e.g., torsion angles from ) can predict how substituent modifications affect bioactivity.

Biologische Aktivität

2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Synthesis

The compound can be synthesized through various methods involving benzothiazole derivatives and quinazolinone frameworks. The synthesis often employs techniques such as molecular hybridization and multicomponent reactions. For example, recent studies have demonstrated the successful synthesis of benzothiazole-based compounds with significant anti-tubercular activity through specific synthetic pathways like the Biginelli reaction and Knoevenagel condensation .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazolinone derivatives, compounds showed antibacterial activities ranging from 61.91% to 95.23% compared to standard drugs .

| Compound | Antibacterial Activity (%) | Toxicity (LD50) |

|---|---|---|

| Compound A | 95.23 | >1000 mg/kg |

| Compound B | 85.67 | >1000 mg/kg |

| 2-(Benzothiazol-2-ylamino)-7,7-dimethyl... | TBD | TBD |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a series of tests involving carrageenan-induced paw edema models, several derivatives exhibited moderate to high anti-inflammatory activity lasting up to 12 hours post-administration . The safety profile was favorable, showing no significant toxic symptoms at therapeutic doses.

Anticancer Activity

Recent investigations into the anticancer potential of benzothiazole derivatives revealed that they could inhibit cancer cell proliferation effectively. The compound was tested against various cancer cell lines, including HCT-116 and MCF-7, showing IC50 values in the low micromolar range . Notably, some derivatives displayed strong apoptotic effects on cancer cells by targeting specific pathways involved in cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating signaling cascades.

- Anti-inflammatory Pathways : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

- Anti-tubercular Activity : A recent study reported that certain benzothiazole derivatives exhibited better inhibition potency against Mycobacterium tuberculosis compared to standard treatments like isoniazid (INH). Compounds showed IC50 values significantly lower than INH, indicating their potential as new therapeutic agents .

- Anticancer Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that specific benzothiazole hybrids led to a reduction in cell viability with IC50 values as low as 3.84 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzothiazol-2-ylamino)-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation, alkylation, and coupling. Key steps include the formation of the quinazolinone core followed by benzothiazole-amine coupling. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps .

- Catalyst optimization : Copper-silver catalysis improves yields in cross-coupling reactions, as demonstrated in analogous pteridine syntheses .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves intermediates, while recrystallization ensures final product purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for refining crystal structures, especially for resolving puckering in dihydroquinazolinone rings. The software’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements .

- NMR/HRMS : ¹H/¹³C-NMR identifies substituent environments (e.g., dimethyl groups at C7), while HRMS confirms molecular mass. Two-dimensional NMR (e.g., COSY, NOESY) resolves overlapping signals in complex diastereomers .

Q. How does the compound's solubility and stability vary under different experimental conditions, and what protocols mitigate degradation?

- Methodological Answer :

- Solubility : Test in solvents like DMSO (polar) or chloroform (non-polar) using UV-Vis spectroscopy. The dimethyl groups enhance lipophilicity, reducing aqueous solubility .

- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify hydrolysis-prone sites (e.g., the quinazolinone lactam). Buffered solutions (pH 6–7) minimize degradation during biological assays .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data in the compound's reactivity or binding interactions?

- Methodological Answer :

- Docking vs. crystallography : If molecular docking predicts binding to a kinase active site but X-ray data contradicts, re-evaluate force field parameters (e.g., torsional preferences of the benzothiazole ring) .

- Reactivity validation : Use isotope labeling (e.g., ¹⁵N) to track reaction pathways and compare with DFT-calculated transition states .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzothiazole and quinazolinone moieties?

- Methodological Answer :

- Analog synthesis : Replace benzothiazole with other heterocycles (e.g., pyridine) or modify quinazolinone substituents (e.g., 7,7-dimethyl to 7-methyl-8-ethyl). Use parallel synthesis for high-throughput screening .

- Biological assays : Test analogues against target enzymes (e.g., kinases) to correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with IC₅₀ values .

Q. What methodologies are recommended for analyzing polymorphic forms and their impact on biological activity?

- Methodological Answer :

- Polymorph screening : Use solvent evaporation (e.g., ethanol vs. acetonitrile) to isolate forms. Powder XRD distinguishes crystalline phases, while DSC assesses thermal stability .

- Bioactivity correlation : Compare dissolution rates (via intrinsic dissolution testing) and cell-based assays to link polymorph solubility with efficacy .

Q. What advanced analytical techniques are required to characterize degradation products under accelerated stability conditions?

- Methodological Answer :

- LC-HRMS/MS : Identifies degradation products (e.g., lactam ring-opened derivatives) with exact mass matching.

- NMR-guided isolation : Semi-preparative HPLC isolates degradants for structural confirmation via NOESY and HSQC .

Q. How should researchers design experiments to validate hypothesized reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., amine coupling) .

- Trapping intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., methanol) during synthesis to isolate transient species for NMR characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.